Chlorfenapyr-d7
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Overview
Description
Chlorfenapyr-d7 is a deuterated analog of chlorfenapyr, a pyrrole-based pro-insecticide. This compound is primarily used as an internal standard for the quantification of chlorfenapyr in various analytical applications. Chlorfenapyr itself is known for its insecticidal properties, which are activated upon metabolic conversion within the target organism .
Preparation Methods
The synthesis of chlorfenapyr-d7 involves the incorporation of deuterium atoms into the chlorfenapyr molecule. The general synthetic route includes the following steps:
Bromination: The starting material undergoes bromination to introduce a bromine atom at a specific position on the pyrrole ring.
Nitrile Formation: The brominated intermediate is then subjected to a reaction with a cyanide source to form a nitrile group.
Deuteration: The key step involves the introduction of deuterium atoms. This is typically achieved by using deuterated reagents such as deuterated methanol or deuterated ethyl bromide.
Final Assembly: The deuterated intermediate is then coupled with a chlorophenyl group and further functionalized to yield this compound.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Chlorfenapyr-d7, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as sodium cyanide, and hydrolyzing agents like water or acids. The major products formed from these reactions include the active metabolite CL 303268 and various substituted derivatives .
Scientific Research Applications
Chlorfenapyr-d7 is widely used in scientific research for the following applications:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and chromatography for the accurate quantification of chlorfenapyr in environmental and biological samples.
Toxicology Studies: Researchers use this compound to study the metabolic pathways and toxicological effects of chlorfenapyr in various organisms.
Environmental Monitoring: The compound is used to track the presence and degradation of chlorfenapyr in soil, water, and air samples.
Pesticide Research: This compound helps in understanding the efficacy and resistance mechanisms of chlorfenapyr against different insect pests.
Mechanism of Action
Chlorfenapyr-d7, through its active metabolite CL 303268, disrupts the production of adenosine triphosphate (ATP) in the mitochondria. This is achieved by uncoupling oxidative phosphorylation, which prevents the conversion of adenosine diphosphate (ADP) to ATP. The resulting energy deficit leads to cellular death and ultimately organism mortality .
Comparison with Similar Compounds
Chlorfenapyr-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Chlorfenapyr: The non-deuterated version, widely used as an insecticide.
Pyrrole-based Insecticides: Other compounds in this class include flupyradifurone and pyriproxyfen, which have different modes of action but similar structural features.
Chlorfenapyr-d7 stands out due to its specific use in analytical applications and its role in enhancing the accuracy of chlorfenapyr quantification in various research fields.
Properties
Molecular Formula |
C15H11BrClF3N2O |
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Molecular Weight |
414.65 g/mol |
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-1-[dideuterio(1,1,2,2,2-pentadeuterioethoxy)methyl]-5-(trifluoromethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3/i1D3,2D2,8D2 |
InChI Key |
CWFOCCVIPCEQCK-HBDSRZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])N1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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